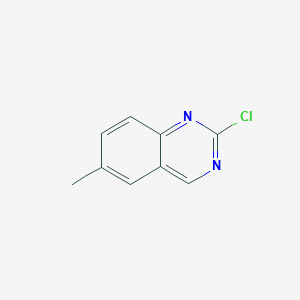

2-Chloro-6-methylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRNCALGXJQCJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN=C(N=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620487 | |

| Record name | 2-Chloro-6-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113082-39-6 | |

| Record name | 2-Chloro-6-methylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113082-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 6 Methylquinazoline and Analogues

Foundational and Advanced Approaches to Quinazoline (B50416) Ring System Construction

Cyclocondensation Reactions in Quinazoline Synthesis

Cyclocondensation reactions represent a cornerstone in the synthesis of quinazoline derivatives. A prominent example is the Niementowski quinazoline synthesis, which involves the reaction of an anthranilic acid with an amide to form a 4-oxo-3,4-dihydroquinazoline (quinazolin-4-one). wikipedia.orgdrugfuture.com This reaction is a straightforward and widely used method for constructing the fundamental quinazolinone ring system. nih.govnih.gov The process typically involves heating the reactants, often without a solvent, to drive the condensation and cyclization, which proceeds through an o-amidobenzamide intermediate. nih.gov Microwave irradiation has been employed to accelerate this reaction, often leading to improved yields and reduced reaction times. nih.gov

A key advantage of the Niementowski synthesis is the ability to introduce substituents on the benzene (B151609) ring of the quinazoline core by starting with appropriately substituted anthranilic acids. For instance, the synthesis of a 6-methylquinazolin-4-one, a direct precursor to 2-chloro-6-methylquinazoline, can be achieved by utilizing 5-methylanthranilic acid as the starting material.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| Anthranilic Acid | Amide | 4-Oxo-3,4-dihydroquinazoline | Niementowski Synthesis | wikipedia.org |

| 5-Methylanthranilic Acid | Formamide | 6-Methylquinazolin-4(3H)-one | Niementowski Synthesis | nih.gov |

Transition Metal-Catalyzed Routes for Quinazoline Derivatives

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of quinazolines, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. nih.gov Various transition metals, including palladium, copper, iron, and rhodium, have been successfully employed to catalyze the formation of the quinazoline ring. nih.govrsc.org

These catalytic cycles often involve processes such as C-H activation, cross-coupling reactions, and cyclization cascades. snnu.edu.cn For example, copper-catalyzed Ullmann-type couplings of 2-bromophenyl methylamines with amides have been reported to yield quinazolines. nih.gov Similarly, cobalt-catalyzed tandem C-H amidation and cyclization of ethyl benzimidates with dioxazolones provides a route to multi-substituted quinazolines. nih.gov While these methods are highly versatile for generating a diverse library of quinazoline derivatives, their direct application to the synthesis of this compound would depend on the availability of suitably functionalized starting materials.

Base-Promoted and Lewis Acid-Catalyzed Synthetic Strategies

Base-promoted and Lewis acid-catalyzed reactions provide alternative pathways for quinazoline synthesis. Lewis acids can activate reactants, facilitating cyclization. For instance, the condensation of N-acylanthranilic acids with primary amines is a common method for preparing 2,3-disubstituted quinazolin-4-ones. nih.gov

Targeted Synthetic Routes for Halogenated Methylquinazolines

Once the quinazoline or quinazolinone core is established, the introduction of specific substituents at desired positions is the next critical step in the synthesis of compounds like this compound.

Introduction of Chlorine Substituents onto the Quinazoline Core

The most common and direct method for introducing a chlorine atom at the 2-position of a quinazoline ring is through the chlorination of a precursor quinazolin-4-one. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). mdpi.com The reaction proceeds because the quinazolin-4-one can exist in a tautomeric equilibrium with its 4-hydroxyquinazoline form, and the hydroxyl group is subsequently replaced by a chlorine atom.

| Starting Material | Reagent | Product | Reaction Type |

| 6-Methylquinazolin-4(3H)-one | POCl₃ | This compound | Chlorination |

| 2,4-Dichloro-6,7-dimethoxyquinazoline | Ammonia | 2-Chloro-4-amino-6,7-dimethoxyquinazoline | Amination |

Strategies for Methyl Group Incorporation at Specific Positions

The incorporation of a methyl group at a specific position on the quinazoline ring is most efficiently achieved by starting with a precursor that already contains the methyl group in the desired location. As mentioned previously, the use of 5-methylanthranilic acid in the Niementowski synthesis directly places a methyl group at the 6-position of the resulting quinazolin-4-one. nih.gov

Alternatively, transition-metal-catalyzed C-H activation and methylation could be envisioned as a more advanced strategy for introducing a methyl group onto a pre-formed quinazoline ring. fudan.edu.cn However, this approach often requires specific directing groups to achieve regioselectivity and may be less straightforward than starting with a methylated precursor for a specific isomer like the 6-methyl derivative.

Identification and Utilization of Precursors and Building Blocks for this compound Synthesis

The efficient synthesis of this compound is critically dependent on the selection of appropriate starting materials. Key precursors and building blocks are typically derivatives of anthranilic acid or other ortho-substituted anilines that bear the required methyl group at the 5-position of the aniline (B41778) ring, which corresponds to the 6-position of the resulting quinazoline.

A common and effective precursor is 2-amino-5-methylbenzoic acid . This compound serves as a foundational building block for constructing the quinazoline skeleton through various cyclization reactions. One of the classical methods is the Niementowski quinazoline synthesis , which involves the reaction of an anthranilic acid with an amide to form a 4-oxo-3,4-dihydroquinazoline (quinazolin-4-one). wikipedia.orgdrugfuture.comnih.gov In the context of this compound synthesis, 2-amino-5-methylbenzoic acid can be reacted with a suitable C1 source, such as formamide, to yield 6-methylquinazolin-4(3H)-one. This intermediate is then subjected to chlorination. Microwave irradiation has been shown to accelerate the Niementowski reaction, often leading to improved yields and shorter reaction times. nih.gov

Another valuable precursor is 2-amino-5-methylbenzonitrile (B1267719) . This building block can undergo cyclization to form the quinazoline ring. For instance, acid-mediated [4+2] annulation reactions between N-benzyl cyanamides and 2-amino aryl ketones or 2-aminobenzonitriles can produce 2-aminoquinazoline (B112073) derivatives. mdpi.com While not a direct route to this compound, this highlights the utility of the 2-aminobenzonitrile scaffold in forming the quinazoline core.

Once the 6-methyl-substituted quinazolinone intermediate, such as 6-methylquinazolin-2,4(1H,3H)-dione or 6-methylquinazolin-4(3H)-one , is synthesized, the next crucial step is chlorination. A widely used and effective chlorinating agent for converting the oxo group to a chloro group is phosphorus oxychloride (POCl3) . researchgate.netresearchgate.net The reaction typically involves heating the quinazolinone with POCl3, often in the presence of a base like N,N-dimethylaniline or pyridine, to facilitate the conversion. researchgate.net The reaction of quinazolones with POCl3 can proceed in two stages: an initial phosphorylation at lower temperatures, followed by the formation of the chloroquinazoline upon heating. semanticscholar.orgsigmaaldrich.com For instance, the chlorination of 6,7-dimethoxy-2,4-dione with POCl3 is a known method to produce the corresponding dichloroquinazoline. researchgate.net A similar approach can be envisioned for the chlorination of 6-methyl-2,4-quinazolinedione to yield 2,4-dichloro-6-methylquinazoline, which can then be selectively functionalized.

Alternatively, a one-pot synthesis approach can be employed, where the cyclization and chlorination steps are combined. For example, a mixture of an o-aminobenzoic acid and chloroacetonitrile in the presence of a base can directly yield 2-chloromethyl-4(3H)-quinazolinone derivatives. nih.gov

The following table summarizes key precursors and their roles in the synthesis of this compound and its analogues.

| Precursor/Building Block | Role in Synthesis | Relevant Reaction(s) |

| 2-Amino-5-methylbenzoic acid | Source of the benzene ring and the amino group for quinazoline formation. | Niementowski quinazoline synthesis |

| 2-Amino-5-methylbenzonitrile | Alternative precursor for the formation of the quinazoline ring system. | Acid-mediated [4+2] annulation |

| 6-Methylquinazolin-4(3H)-one | Intermediate that is subsequently chlorinated to introduce the chloro group. | Chlorination with POCl3 |

| 6-Methyl-2,4-quinazolinedione | Intermediate for the synthesis of 2,4-dichloro-6-methylquinazoline. | Chlorination with POCl3 |

| Phosphorus oxychloride (POCl3) | Chlorinating agent to convert quinazolinones to chloroquinazolines. | Dehydroxy-chlorination |

Considerations for Sustainable and Efficient Quinazoline Synthesis Research

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov In quinazoline synthesis, microwave irradiation can significantly reduce reaction times and improve yields in reactions such as the Niementowski synthesis. nih.gov This technique often allows for solvent-free conditions, further enhancing its green credentials. researchgate.net

The use of green solvents and catalysts is another cornerstone of sustainable synthesis. mdpi.com Research has focused on replacing hazardous organic solvents with more environmentally benign alternatives. For example, "on-water" synthesis strategies have been developed for certain quinazoline derivatives. researchgate.net The use of natural catalysts, such as lemon juice in the synthesis of dihydroquinazolinones, exemplifies the move towards biodegradable and non-toxic reagents. nih.gov Furthermore, metal-catalyzed reactions are being developed with a focus on using earth-abundant and less toxic metals.

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and sustainability. mdpi.com By combining multiple reaction steps into a single operation, MCRs reduce the need for purification of intermediates, minimize solvent usage, and save time and energy. researchgate.net The synthesis of quinazolines from simple and readily available starting materials in a one-pot fashion is a highly desirable goal in green chemistry. mdpi.com

Sustainable chlorination methods are also an area of active research. Traditional chlorinating agents like POCl3 can be harsh and generate significant waste. rice.edu The development of milder and more selective chlorination protocols is crucial. For instance, photoinduced decarboxylative chlorination using a metal-free photoredox system offers a more sustainable alternative for introducing chlorine atoms. rsc.orgnih.gov Using equimolar amounts of POCl3 in a sealed reactor can also be a more efficient and environmentally friendly approach for large-scale preparations. nih.gov

The following table outlines some key considerations for sustainable and efficient quinazoline synthesis.

| Sustainability Aspect | Approach | Benefits |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, lower energy consumption |

| Green Solvents/Catalysts | Use of water, bio-based solvents, and natural catalysts | Reduced toxicity, biodegradability, lower environmental impact |

| Atom Economy | One-pot and multicomponent reactions | Minimized waste, reduced purification steps, increased efficiency |

| Safer Reagents | Development of alternative chlorination methods | Avoidance of harsh and corrosive reagents, improved safety profile |

By integrating these green chemistry principles into the design of synthetic routes for this compound and its analogues, researchers can contribute to a more sustainable and environmentally responsible chemical industry.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 Methylquinazoline

Nucleophilic Substitution Reactions at the Quinazoline (B50416) Nucleus

Reactivity of the Chloro Group at Position 2 of the Quinazoline Ring

The chlorine atom at the C2 position of the 2-chloro-6-methylquinazoline ring is highly susceptible to nucleophilic substitution. This reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring, which enhances the electrophilicity of the C2 carbon. This heightened reactivity makes the 2-chloro group an excellent leaving group, facilitating its displacement by a wide array of nucleophiles.

Common nucleophilic substitution reactions involving the 2-chloro group include reactions with amines, alcohols, and thiols. For instance, treatment with various amines leads to the formation of 2-amino-6-methylquinazoline derivatives. Similarly, reaction with alkoxides or phenoxides yields the corresponding 2-alkoxy or 2-aryloxy derivatives. Thiolates can also displace the chloride to form 2-thioether-6-methylquinazolines. These substitution reactions are fundamental in the synthesis of diverse quinazoline-based compounds with potential pharmacological activities. evitachem.com

The general mechanism for these reactions proceeds through a typical nucleophilic aromatic substitution (SNAr) pathway. The nucleophile attacks the electrophilic C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the quinazoline ring system, particularly onto the electronegative nitrogen atoms, which helps to stabilize it. In the final step, the chloride ion is eliminated, and the aromaticity of the quinazoline ring is restored, yielding the substituted product.

The reaction conditions for these nucleophilic substitutions can be tailored based on the nucleophilicity of the attacking species. While highly reactive nucleophiles may react under mild conditions, less reactive ones might require elevated temperatures or the use of a base to facilitate the reaction.

Reactivity Profiles of the Quinazoline Nitrogen Atoms (N1 and N3)

The quinazoline ring system contains two nitrogen atoms, N1 and N3, which exhibit distinct reactivity profiles. scribd.com Both nitrogens possess lone pairs of electrons, rendering them basic and nucleophilic. However, their reactivity is influenced by their position within the heterocyclic ring and the electronic effects of the substituents.

N1 is generally considered more basic and nucleophilic than N3. This is because the lone pair on N1 is more accessible for protonation or reaction with electrophiles. Electrophilic attack, such as alkylation or acylation, can occur at the N1 position, leading to the formation of quaternary quinazolinium salts. These reactions are often reversible and can be influenced by the steric hindrance around the nitrogen atom.

N3, being adjacent to the C2 and C4 positions, has its nucleophilicity modulated by the substituents at these positions. In this compound, the electron-withdrawing chloro group at C2 reduces the electron density on N3, making it less nucleophilic compared to N1. However, N3 can still participate in reactions, particularly in cyclization processes where it can act as an internal nucleophile. The interplay between the reactivities of N1 and N3 is crucial in determining the outcome of reactions involving the quinazoline nucleus.

Electrophilic Aromatic Substitution on the Fused Benzene (B151609) Ring of the Quinazoline Core

The primary mechanism for EAS involves the attack of an electrophile on the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. minia.edu.eguomustansiriyah.edu.iq The stability of this intermediate determines the rate and regioselectivity of the reaction. A subsequent deprotonation step restores the aromaticity of the ring. uomustansiriyah.edu.iq

In this compound, the methyl group at the C6 position is an activating group and an ortho, para-director. Conversely, the chloro group and the heterocyclic part of the molecule are deactivating. The directing effects of these groups determine the position of substitution. The C5 and C7 positions are ortho to the activating methyl group, while the C8 position is meta. Therefore, electrophilic substitution is most likely to occur at the C5 or C7 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration of this compound would likely yield a mixture of 2-chloro-6-methyl-5-nitroquinazoline and 2-chloro-6-methyl-7-nitroquinazoline. The precise ratio of these products would depend on the specific reaction conditions and the steric hindrance at each position.

Chemical Transformations Involving the Methyl Group at Position 6

Oxidative Pathways of the Methyl Moiety

The methyl group at the C6 position of this compound can undergo various oxidative transformations. These reactions are valuable for introducing new functional groups onto the quinazoline scaffold. The oxidation of the methyl group can lead to the formation of an aldehyde, a carboxylic acid, or a hydroxymethyl group, depending on the oxidizing agent and reaction conditions.

For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the methyl group to a carboxylic acid, yielding 2-chloro-4-carboxyquinazoline. Milder oxidizing agents, such as manganese dioxide (MnO₂) or selenium dioxide (SeO₂), can selectively oxidize the methyl group to an aldehyde, forming 2-chloro-6-formylquinazoline. The controlled oxidation to a hydroxymethyl group can also be achieved using specific reagents.

These oxidative transformations provide access to a range of functionalized quinazoline derivatives that can serve as versatile intermediates for further synthetic modifications.

Functionalization Reactions of the Methyl Group for Further Derivatization

Beyond oxidation, the methyl group at C6 can be functionalized through other chemical reactions, expanding the synthetic utility of this compound. One common approach is free-radical halogenation. In the presence of a radical initiator, such as N-bromosuccinimide (NBS), the methyl group can be brominated to form 2-chloro-6-(bromomethyl)quinazoline.

The resulting bromomethyl derivative is a highly reactive intermediate that can readily undergo nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the C6-position. For example, it can be reacted with nucleophiles such as cyanides, azides, or amines to introduce cyano, azido, or amino functionalities, respectively.

These functionalization reactions of the methyl group provide a powerful strategy for the synthesis of complex quinazoline derivatives with tailored properties for various applications, including the development of new therapeutic agents.

Ring-Opening and Rearrangement Pathways of Quinazoline Derivatives

The quinazoline core, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions, typically involving the transformation of substituents into reactive intermediates. For 2-quinazolyl systems, these pathways often proceed through high-energy species like nitrenes or N-oxides.

One studied pathway involves the formation of a nitrene at the C2 position. The precursor, tetrazolo[1,5-a]quinazoline, which exists in equilibrium with 2-azidoquinazoline, can generate 2-quinazolylnitrene upon photolysis or thermolysis. josorge.com This highly reactive nitrene can undergo a type II (diradicaloid) ring-opening, leading to the formation of a diradical intermediate. josorge.com This intermediate subsequently cyclizes and rearranges to yield products such as 1-cyanoindazole and N-cyanoanthranilonitrile. josorge.com While this has been demonstrated for the parent 2-quinazolylnitrene, this pathway is mechanistically plausible for derivatives like this compound, should the corresponding azide (B81097) be prepared.

Another significant transformation is the rearrangement of quinazoline 3-oxides into 1,4-benzodiazepine (B1214927) 4-oxides. byu.edu This ring expansion has been observed for derivatives such as 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide when treated with primary amines. byu.edu The reaction proceeds via nucleophilic displacement of the chloromethyl group, followed by a rearrangement cascade that expands the six-membered pyrimidine ring into a seven-membered diazepine (B8756704) ring. Investigations into whether 2-chloromethyl-4-methylquinazoline 3-oxide derivatives undergo similar rearrangements have also been conducted. byu.edu

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heteroaromatic halides. For this compound, the chlorine atom at the C2 position serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. The C2 position is generally less reactive towards traditional nucleophilic aromatic substitution (SNAr) compared to the C4 position, making palladium-catalyzed reactions particularly crucial for selective C2 functionalization. stackexchange.com

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)–C(sp²) bonds. It involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. researchgate.net The 2-chloroquinazoline (B1345744) scaffold is a suitable substrate for this transformation, enabling the introduction of various aryl and heteroaryl groups at the C2 position. The reaction tolerates a wide range of functional groups, and various catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands like XPhos, have been developed to efficiently couple challenging chloro-heterocycles. researchgate.netnih.gov

A typical Suzuki-Miyaura reaction for this compound would involve its treatment with an arylboronic acid, a palladium source such as Pd(OAc)₂, a suitable phosphine ligand, and a base like K₃PO₄ or K₂CO₃ in a solvent system such as dioxane/water or THF/methanol. nih.govresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling of this compound

| Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | Good to Excellent |

| 3-Furanylboronic acid | XPhos Pd G2 | K₃PO₄ | THF/MeOH | 80 | Good |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent |

Note: Yields are generalized based on typical outcomes for similar chloro-heterocycle couplings as specific yield data for this compound was not available in the reviewed literature. Conditions are based on established protocols. nih.govresearchgate.net

The Sonogashira coupling reaction facilitates the formation of a C–C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is of great importance for installing alkynyl moieties onto heterocyclic scaffolds. The classic Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base (such as triethylamine (B128534) or diisopropylamine). wikipedia.orgbeilstein-journals.org

The reaction is applicable to chloroquinazolines, although the reactivity of the chloro-substituent may require optimized conditions compared to more reactive bromo or iodo analogs. lookchem.com Studies on related 4-chloroquinazolines have shown that catalyst and base selection are critical to success, with combinations like Pd(OAc)₂ and Cs₂CO₃ in DMF proving effective. lookchem.com These conditions can potentially be adapted for the successful alkynylation of this compound.

Table 2: Representative Sonogashira Coupling of this compound

| Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | Moderate to Good |

| Ethynyltrimethylsilane | Pd(OAc)₂ / CuI | Cs₂CO₃ | DMF | 80 | Good |

| 1-Heptyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 70 | Moderate to Good |

| Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Acetonitrile (B52724) | Room Temp to 55 | Good |

Note: Yields are generalized based on typical outcomes for Sonogashira couplings on halo-heterocycles. beilstein-journals.orglookchem.com Conditions are based on established protocols.

The formation of carbon-heteroatom bonds, particularly C–N bonds, from aryl chlorides is most effectively achieved via the Buchwald-Hartwig amination. organic-chemistry.org This palladium-catalyzed cross-coupling reaction is a powerful method for reacting aryl halides with primary or secondary amines. Given the lower reactivity of the 2-chloro position on the quinazoline ring towards direct nucleophilic substitution, the Buchwald-Hartwig reaction is a key strategy for synthesizing 2-aminoquinazoline (B112073) derivatives. stackexchange.com The reaction typically requires a palladium precatalyst and a bulky, electron-rich phosphine ligand, such as XPhos or SPhos, along with a strong base like sodium tert-butoxide. organic-chemistry.orgtcichemicals.com

This methodology allows for the coupling of this compound with a wide variety of amines, including anilines, morpholine, and other aliphatic and aromatic amines, to produce diverse 2-(N-substituted)-amino-6-methylquinazolines.

Table 3: Representative Buchwald-Hartwig Amination of this compound

| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Good |

| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | Good to Excellent |

| Benzylamine | XPhos Pd G3 | K₃PO₄ | t-Amyl alcohol | 110 | Good to Excellent |

| N-Methylaniline | Pd(OAc)₂ / XPhos | NaOtBu | Dioxane | 100 | Good |

Note: Yields are generalized based on established Buchwald-Hartwig protocols for aryl chlorides. organic-chemistry.orgtcichemicals.com Conditions are based on standard literature procedures.

Beyond C-N coupling, the formation of C-S bonds is also possible. While transition-metal catalysis is a modern approach, earlier studies showed that chloroquinazolines can undergo nucleophilic displacement with thiols or their salts to form thioethers, demonstrating a foundational method for C-S bond formation on this scaffold. byu.edu

Derivatization Strategies and Scaffold Modification of 2 Chloro 6 Methylquinazoline

Principles of Molecular Design for Quinazoline-Based Architectures

The quinazoline (B50416) scaffold is recognized as a "privileged structure" in medicinal chemistry and drug development due to its presence in numerous bioactive compounds and its capacity for diverse physiological activities. nih.gov The design of new molecules based on this framework, including 2-Chloro-6-methylquinazoline, is guided by several core principles. The goal is to systematically modify the structure to optimize interactions with biological targets and enhance desired properties. ijcrt.org

A fundamental concept is the Structure-Activity Relationship (SAR), which seeks to understand how specific structural features of a molecule influence its biological activity. mdpi.com For quinazolines, this involves exploring how different substituents at various positions on the bicyclic ring system affect its function. Computational tools like molecular docking and molecular dynamics simulations are frequently used to predict the binding affinities and conformations of quinazoline derivatives within the active sites of target proteins, such as kinases or enzymes. ijcrt.orgnih.gov This in silico approach accelerates the design process by prioritizing which analogs are most promising for synthesis. ijcrt.orgacs.org

The design process often involves identifying a pharmacophore—the essential arrangement of functional groups necessary for biological activity. The quinazoline nucleus itself often serves as a central part of the pharmacophore, providing a rigid framework for the precise orientation of substituents. nih.govmdpi.com Modifications, such as the introduction of electronegative groups at positions like C6, can foster optimal polar and hydrophobic interactions within a target's binding site, potentially enhancing inhibitory activity. acs.org

Table 1: Key Principles in Quinazoline-Based Molecular Design

| Principle | Description | Relevance to this compound |

|---|---|---|

| Privileged Scaffold | The quinazoline core is a recurring motif in successful drug molecules, suggesting it has favorable drug-like properties. nih.gov | Provides a robust and validated starting point for derivatization. |

| Structure-Activity Relationship (SAR) | The systematic study of how chemical structure relates to biological activity. mdpi.com | Guides the selection of substituents at the C2 and C6 positions to improve potency and selectivity. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for activity. nih.gov | The chloro and methyl groups can be key components of a pharmacophore or can be replaced to fit a new model. |

| Rational and Computer-Aided Design | Using computational methods to predict binding and properties before synthesis. ijcrt.orgboisestate.edu | Allows for the efficient design of libraries and prioritization of synthetic targets based on the this compound scaffold. |

Functionalization at Halogenated Positions for Chemical Diversification

The chlorine atom at the C2 position of this compound is a key site for chemical diversification. Its presence enhances the electrophilicity of the C2 carbon, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide variety of functional groups by reacting the compound with different nucleophiles.

Common nucleophiles used in SNAr reactions with 2-chloroquinazolines include:

Amines: Reaction with primary or secondary amines (anilines, benzylamine, etc.) yields 2-aminoquinazoline (B112073) derivatives. chim.itscielo.br This is one of the most common modifications for building chemical libraries.

Alkoxides: Reagents like sodium methoxide (B1231860) can replace the chlorine to form 2-alkoxyquinazolines.

Thiols: Thiophenols and other sulfur-based nucleophiles can be used to synthesize 2-thioether quinazoline derivatives.

Beyond SNAr, the C2-chloro group is an ideal handle for modern cross-coupling reactions, which forge new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this context.

Suzuki Coupling: This reaction pairs the chloroquinazoline with a boronic acid or ester to introduce new aryl or heteroaryl groups at the C2 position. mdpi.com

Buchwald-Hartwig Amination: This provides an alternative, often milder, method for forming C-N bonds by coupling the chloroquinazoline with amines. scielo.br

These reactions are highly versatile, tolerating a wide range of functional groups on the incoming nucleophile or coupling partner, thereby enabling the creation of vast and diverse chemical libraries from the this compound starting material.

Table 2: Common Reactions for Functionalizing the C2-Chloro Position

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH₂), Alkoxides (R-O⁻), Thiols (R-S⁻) scielo.br | Amino, Alkoxy, Thioether |

| Suzuki Cross-Coupling | Aryl/heteroaryl boronic acids (R-B(OH)₂), Pd catalyst mdpi.com | Aryl, Heteroaryl |

| Buchwald-Hartwig Amination | Amines (R-NH₂), Pd catalyst scielo.br | Amino |

Strategic Modification of the Methyl Group for Expanding Chemical Space

The methyl group at the C6 position, while less reactive than the C2-chloro, offers another vector for strategic modification to expand the chemical space of this compound derivatives. While direct functionalization can be challenging, several established chemical transformations can be applied.

One potential strategy is oxidation . The methyl group could be oxidized to introduce oxygen-containing functionalities.

Oxidation to Aldehyde: Using mild oxidizing agents, the methyl group could be converted to a formyl group (-CHO). This aldehyde is a versatile intermediate for subsequent reactions like reductive amination, Wittig reactions, or further oxidation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents can convert the methyl group to a carboxylic acid (-COOH). This group can then be converted into esters, amides, or other acid derivatives, significantly increasing molecular diversity.

Another key strategy is halogenation .

Benzylic Bromination: Using reagents like N-bromosuccinimide (NBS) under radical initiation conditions, the methyl group can be converted to a bromomethyl group (-CH₂Br). This is a highly reactive intermediate, functioning as a potent electrophile for substitution reactions with a wide range of nucleophiles, allowing for the attachment of various side chains.

These modifications transform the relatively inert methyl group into a reactive handle, enabling a second dimension of diversification in parallel with reactions at the C2-chloro position.

Synthesis of Fused Heterocyclic Systems Incorporating the Quinazoline Core

A powerful strategy for creating novel chemical architectures is the synthesis of fused heterocyclic systems, where additional rings are built onto the existing this compound framework. This approach leads to more complex, rigid, and three-dimensional structures. Triazoloquinazoline, a fused system formed from triazole and quinazoline rings, is one such example. researchgate.net

The synthesis of these fused systems often involves a multi-step sequence where this compound is first functionalized with a reagent containing a second reactive group. A subsequent intramolecular cyclization reaction then forms the new ring.

A common pathway involves:

Nucleophilic Substitution: The C2-chloro group is reacted with a binucleophilic reagent. For instance, reaction with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂) would yield a 2-hydrazinyl-6-methylquinazoline. researchgate.net

Condensation and Cyclization: The newly introduced group is then reacted to close the new ring. The 2-hydrazinyl intermediate can be condensed with reagents like aromatic aldehydes or acyl hydrazides to form fused triazoloquinazoline systems. researchgate.net

Other fused systems, such as imidazo[1,2-c]quinazolines, can also be synthesized through related strategies involving different cyclization partners. mdpi.com This methodology allows for the construction of a wide variety of polycyclic aromatic and heteroaromatic structures based on the this compound core.

Exploration of Quinazoline N-Oxides as Reactive Intermediates in Derivatization

Quinazoline N-oxides are valuable reactive intermediates that enable functionalization patterns not easily achieved with the parent quinazoline. researchgate.net The N-oxide is typically formed by treating the quinazoline with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. For this compound, this would likely form the corresponding quinazoline-3-oxide.

The N-oxide group activates the quinazoline ring in several ways:

Activation of C-H Bonds: The N-oxide can facilitate the functionalization of otherwise unreactive C-H bonds. For example, quinazoline-3-oxides can undergo direct C4-alkylation or C4-arylation. chim.it

Cross-Dehydrogenative Coupling: In the presence of a copper catalyst, quinazoline-3-oxides can react with other heterocycles, such as indoles, to form new C-C bonds at the C4 position. chim.it

Rearrangement Reactions: Under certain conditions, N-oxides can undergo rearrangements to introduce new functional groups.

A specific example of a related compound, 6-Chloro-4-methyl-2-(p-tolyl)quinazoline-3-oxide, has been synthesized via the oxidation of the corresponding 1,2-dihydroquinazoline with active manganese dioxide (MnO₂). cdnsciencepub.com This demonstrates the feasibility of creating N-oxides from substituted quinazolines. The subsequent reactions of these N-oxides, such as reacting them with primary amines, can lead to the synthesis of other important heterocyclic systems like quinazolin-4(3H)-ones. organic-chemistry.org

Rational Design Approaches for the Creation of Chemical Libraries

The creation of chemical libraries—large, systematically organized collections of related compounds—is a cornerstone of modern drug discovery and materials science. This compound is an excellent starting scaffold for library synthesis due to its two distinct and orthogonally reactive sites: the C2-chloro group and the C6-methyl group.

Rational design principles are used to guide the construction of these libraries. mdpi.com The process often begins with computational screening or the analysis of existing SAR data to select building blocks that are likely to result in compounds with desired properties. acs.orgboisestate.edu

A typical library synthesis based on this compound might involve:

Scaffold Preparation: Synthesis of the core this compound molecule.

Parallel Synthesis: The core scaffold is distributed into a multi-well plate format. A diverse set of building blocks (e.g., amines, boronic acids) is then added to the wells to react with the C2-chloro position, creating a first generation of diverse products. nih.gov

Further Diversification: If desired, a subset of these products can undergo a second reaction targeting the C6-methyl group (e.g., via bromination and subsequent substitution) to create a second, more complex library.

This approach allows for the rapid and efficient generation of hundreds or thousands of unique compounds. nih.gov The resulting libraries can then be screened against biological targets to identify novel hits, or their physicochemical properties can be analyzed to develop new functional materials. boisestate.edu

Advanced Spectroscopic and Spectrometric Characterization of 2 Chloro 6 Methylquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments work in concert to provide a complete structural assignment of the 2-Chloro-6-methylquinazoline molecule.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the methyl and aromatic protons. The methyl group (-CH₃) at the C6 position would appear as a sharp singlet, typically in the upfield region of the aromatic spectrum, around δ 2.4-2.6 ppm.

The aromatic protons on the quinazoline (B50416) ring system would present more complex signals. Based on the substitution pattern, three aromatic protons at positions H5, H7, and H8, and one proton at H4 are expected.

H4: This proton, located on the pyrimidine (B1678525) ring, is anticipated to appear as a singlet in the most downfield region of the spectrum, likely above δ 9.0 ppm, due to the deshielding effects of the adjacent nitrogen atoms.

Aromatic Protons (H5, H7, H8): These protons on the benzene (B151609) ring would appear in the range of δ 7.5-8.1 ppm. The H5 proton would likely be a doublet, coupled to H7. The H7 proton would appear as a doublet of doublets, coupled to both H5 and H8, while the H8 proton would likely be a singlet or a narrow doublet. For instance, in the related compound 2-(2-chlorophenyl)-6-methylquinazoline, the aromatic protons appear between δ 7.37 and 8.03 ppm, with the H4 proton as a singlet at δ 9.44 ppm. rsc.org

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₃ (at C6) | ~2.5 | Singlet (s) |

| H5 | ~7.9 | Doublet (d) |

| H7 | ~7.7 | Doublet of Doublets (dd) |

| H8 | ~7.8 | Singlet (s) or Doublet (d) |

| H4 | ~9.3 | Singlet (s) |

Table 1: Predicted ¹H NMR spectral data for this compound.

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct carbon signals are expected.

Methyl Carbon: The C6-methyl carbon should appear at the most upfield position, typically around δ 21-22 ppm. rsc.org

Aromatic and Heteroaromatic Carbons: The remaining eight carbons of the quinazoline core would resonate in the downfield region (δ 120-165 ppm). The carbons directly bonded to nitrogen (C2, C4, C8a) and the chlorine-bearing carbon (C2) are expected at the lower end of this range. Specifically, C2 is anticipated around δ 161 ppm, and C4 around δ 159 ppm. rsc.org The quaternary carbons (C4a, C6, C8a) can be distinguished from the protonated carbons (C5, C7, C8) by using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

A table of predicted ¹³C NMR chemical shifts is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (at C6) | ~21.7 |

| C8 | ~123.5 |

| C5 | ~126.0 |

| C4a | ~128.0 |

| C7 | ~136.5 |

| C6 | ~138.5 |

| C8a | ~149.0 |

| C4 | ~159.0 |

| C2 | ~161.0 |

Table 2: Predicted ¹³C NMR spectral data for this compound.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups and bond vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its structural components.

C-H Vibrations: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The quinazoline ring contains both C=N and C=C bonds. Their stretching vibrations would result in a series of sharp bands in the 1620-1450 cm⁻¹ region. For related quinazolinone derivatives, these bands are prominent. researchgate.net

C-Cl Stretching: The vibration of the C-Cl bond is expected to produce a strong absorption in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Ring Vibrations: The characteristic breathing and deformation vibrations of the substituted benzene and pyrimidine rings would appear throughout the fingerprint region (below 1500 cm⁻¹).

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=N / C=C Ring Stretching | 1620 - 1450 |

| C-H Bending | 1470 - 1370 |

| C-Cl Stretch | 800 - 600 |

Table 3: Predicted FT-IR absorption frequencies for this compound.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. While vibrations involving a change in dipole moment are IR-active, vibrations that cause a change in polarizability are Raman-active.

Aromatic Ring Vibrations: The symmetric "ring-breathing" mode of the aromatic system typically gives a very strong and sharp signal in the Raman spectrum, which is often weak in the IR spectrum. This would be a key feature for this compound.

C-Cl Vibration: The C-Cl stretch is also Raman-active and would be observed in the 800-600 cm⁻¹ region.

Symmetrical Vibrations: In general, symmetric stretching vibrations of the C=C and C=N bonds of the quinazoline ring are expected to be more intense in the Raman spectrum compared to their asymmetric counterparts, providing complementary data to the FT-IR analysis. For related molecules like 2-chloro-6-methylbenzonitrile, FT-Raman has been used effectively to identify these modes.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of synthetic compounds, providing precise information on molecular weight and elemental composition. In the study of this compound and its derivatives, mass spectrometry is instrumental in confirming the identity of synthesized molecules and in understanding their fragmentation behavior under ionization, which offers clues to their structural arrangement.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound and its derivatives by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental formula of the parent molecule and its fragments, distinguishing it from other compounds with the same nominal mass.

For instance, the molecular formula of a related compound, 6-methylquinazoline-2,4(1H,3H)-dione, was confirmed using ESI-HRMS. The calculated mass for its protonated form [M + H]⁺ (C₉H₉N₂O₂) was 177.0659, while the experimentally found value was 177.0664, demonstrating the precision of HRMS. acs.org Similarly, for 2-chloro-7-methylquinazoline, HRMS can validate the molecular ion peak, such as the [M+H]⁺ ion at m/z 193.03 for C₉H₇ClN₂, confirming its elemental composition. The ability of HRMS to reduce matrix effects through sample dilution makes it an effective tool for both quantitative analysis and untargeted screening of complex mixtures. ifremer.fr

The power of HRMS lies in its capacity to resolve ions with very small mass differences, which is crucial for confirming the presence of specific isotopes, like ³⁵Cl and ³⁷Cl in chloro-substituted quinazolines. This technique is indispensable for validating the successful synthesis of new derivatives and for identifying unknown byproducts or metabolites. ifremer.fr

Electrospray Ionization (ESI) Mass Spectrometry and Other Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique widely employed for the analysis of quinazoline derivatives because it typically generates intact molecular ions with minimal fragmentation. libretexts.org This method is particularly suitable for polar and thermally labile molecules. In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, which, after solvent evaporation, yields gas-phase ions corresponding to the intact molecule, often as protonated species [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. libretexts.orgresearchgate.net

The fragmentation patterns observed in mass spectrometry provide valuable structural information. For chloro-containing compounds like this compound, a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be expected for the molecular ion and any chlorine-containing fragments, resulting in M+ and M+2 peaks separated by two mass units. docbrown.info

Common fragmentation pathways for quinazoline derivatives often involve the cleavage of bonds adjacent to the heterocyclic rings and the loss of substituents. For example, in the mass spectrum of a 3-amino-5,6-dimethoxy-2-methylquinazolin-4-(3H)-one derivative, fragmentation included the loss of an –NH group, followed by the loss of a CH₂ group and then an HCO group. researchgate.net Another study on 2,6-[bis(alkyloxy)methyl]phenyltin derivatives using ESI-MS showed that typical neutral losses include alkenes, alcohols, and aldehydes, which helps in elucidating the structure of the parent molecule. nih.gov Analysis of fragmentation patterns is a key method for the structural elucidation of unknown metabolites and compounds. nih.gov

Below is a hypothetical fragmentation table for this compound based on common fragmentation patterns of related heterocyclic compounds. researchgate.netlibretexts.orglibretexts.org

| m/z Value | Proposed Fragment Ion | Plausible Neutral Loss |

|---|---|---|

| 178/180 | [C₉H₇ClN₂]⁺ | - |

| 143 | [C₉H₇N₂]⁺ | Cl |

| 115 | [C₈H₅N]⁺ | Cl, HCN |

Electronic Spectroscopy for Understanding Electronic Transitions and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is fundamental to characterizing the electronic structure and photophysical behavior of this compound and its derivatives. These studies provide insights into how the molecular structure influences the absorption and emission of light, which is crucial for applications in materials science and sensor technology.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to excited states upon absorption of ultraviolet or visible light. msu.edu The absorption spectra of quinazoline derivatives are characterized by bands corresponding to π→π* and n→π* transitions within the aromatic system.

For many quinazoline derivatives, absorption bands are typically observed in the UV region. nih.gov For example, a study on 2-chloro-6-methylaniline (B140736) showed absorption bands at 260, 285, and 306 nm in an ethanol (B145695) solution. researchgate.net The position and intensity of these bands are sensitive to the nature and position of substituents on the quinazoline core as well as the solvent polarity. physchemres.org Donor-acceptor substituted quinazolines, for instance, show absorption maxima between 310-330 nm. researchgate.net Protonation of the quinazoline ring can lead to significant changes in the absorption spectrum, a phenomenon that can be exploited for developing pH sensors. nih.govnih.gov

The table below summarizes representative UV-Vis absorption data for various quinazoline derivatives, illustrating the effect of different substituents on the absorption maxima (λmax).

| Compound Type | Substituents | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|---|

| Quinazoline-based fluorophore | 2-(3,5-bis(trifluoromethyl)phenyl), 4-amino donor | Cyclohexane | 414 - 597 | rsc.org |

| Carbazole-substituted quinazoline | 3,6-di-tert-butylcarbazole | THF | ~310 (with shoulder at 390) | beilstein-journals.org |

| Arylvinyl quinazoline | Push-pull substituents | Various | UV or visible region | nih.gov |

| 2-thienylquinazoline derivative | 4-cyano and 3H-quinazolin-4-one | Toluene, Acetonitrile (B52724) | 397 - 410 | mathnet.ru |

Fluorescence and Other Emission Spectroscopic Characterization

Fluorescence spectroscopy provides information about the emission of light from excited electronic states as they return to the ground state. Many quinazoline derivatives exhibit strong fluorescence, making them promising candidates for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.orgbeilstein-journals.orgresearchgate.net

The emission properties, including the wavelength of maximum emission (λem) and quantum yield (Φ), are highly dependent on the molecular structure and the surrounding environment. For example, a series of donor-acceptor quinazolines showed tunable emissions from 414 nm to 597 nm with quantum yields reaching over 80%. rsc.org The introduction of different donor groups at various positions on the quinazoline ring allows for fine-tuning of the emission color. rsc.org

Furthermore, many quinazoline derivatives exhibit solvatochromism, where the emission maximum shifts with changes in solvent polarity. A large red shift with increasing solvent polarity often suggests the formation of an intramolecular charge-transfer (ICT) state upon excitation. nih.gov This property is valuable for creating sensors that respond to changes in their local environment. Some derivatives also show aggregation-induced emission (AIE) or mechanochromic properties, where their fluorescence changes in aggregated states or upon mechanical grinding. rsc.orgbeilstein-journals.org

The following table presents fluorescence data for several classes of quinazoline derivatives.

| Compound Type | Substituents | State/Solvent | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| Quinazoline-based fluorophore | 4-Amino donors | Cyclohexane | 414 - 575 | up to 87.59% | rsc.org |

| Quinazoline-based fluorophore | 7-Amino donors | Cyclohexane | 412 - 597 | up to 43.32% | rsc.org |

| 2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones | 2-(4'-N,N-diphenylamino[1,1'-biphenyl]-4-yl) | Toluene | Blue-green region | up to 89% | researchgate.net |

| Benzophospholo[3,2-b]indole derivative | Phosphine (B1218219) oxide | CH₂Cl₂ | 450 | 75% | beilstein-journals.org |

X-ray Diffraction (XRD) for Crystalline Solid-State Structural Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. 6-napse.com For this compound and its derivatives, single-crystal XRD analysis provides invaluable information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. jcsp.org.pkresearchgate.netmdpi.comrsc.org This structural data is crucial for understanding the relationship between molecular structure and macroscopic properties, including melting points and crystal packing. mdpi.com

Studies on substituted quinazoline derivatives have revealed diverse crystal structures. For example, the crystal structures of three halo-substituted phenyl-quinazolinones were determined to be non-planar, with the dihedral angles between the phenyl and quinazolinone moieties varying significantly. mdpi.com In one case, a chloro-substituted quinazolinone derivative was found to crystallize in a monoclinic system. mdpi.com The analysis of crystal structures often reveals the presence of intermolecular interactions that dictate the packing of molecules in the solid state. rsc.org

Below is a table summarizing crystallographic data for related substituted quinazoline compounds, which can serve as a reference for the expected structural features of this compound.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 3-(4-chlorophenyl)-6-iodo-2-methylquinazolin-4(3H)-one | Monoclinic | P 2₁/n | Non-planar molecule; Dihedral angle of 88.2° and 86.1° between phenyl and quinazolinone moieties. | mdpi.com |

| 3-{(E)-[(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one | - | - | Connected via N–H⋯O and C–H⋯O hydrogen bonds. | rsc.org |

| 3-{(E)-[(2,4-dihydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one | - | - | Connected by strong O–H⋯N hydrogen bonds. Dihedral angle of 56.52° between aromatic systems. | rsc.org |

Advanced Chromatographic Methods for Purity Assessment and Separation Science

The purity of this compound is paramount for its application as a key starting material in the synthesis of pharmacologically active molecules. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the determination of purity and the quantification of related substances and potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust and reliable reversed-phase HPLC (RP-HPLC) method is crucial for ensuring the quality of this compound. researchgate.net The primary objective of such a method is to separate the main component from any process-related impurities, starting materials, and degradation products. researchgate.netresearchgate.net The development and validation process adheres to the guidelines set forth by the International Council for Harmonisation (ICH). researchgate.net

Method Development

The development of an HPLC method for this compound would typically involve a systematic evaluation of various chromatographic parameters to achieve optimal separation and peak characteristics. Drawing from methodologies applied to structurally similar quinazoline derivatives, a suitable starting point for method development can be established. researchgate.netscitechnol.com

A common approach involves the use of a C18 stationary phase, which is effective for the separation of many heterocyclic compounds. loesungsfabrik.de The mobile phase composition is a critical factor, often consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. nih.govtandfonline.comresearchgate.net For instance, a mobile phase comprising acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer has been successfully used for the analysis of other quinazoline derivatives. scitechnol.comnih.gov The pH of the aqueous phase is also optimized to ensure good peak shape and resolution.

Initial "scouting" gradients are often run to determine the approximate elution conditions. wjpmr.com Based on these initial runs, the gradient profile, flow rate, column temperature, and detection wavelength are fine-tuned. For quinazoline derivatives, UV detection is commonly employed, with the wavelength selected based on the UV spectrum of this compound to ensure maximum sensitivity. merckmillipore.com

A research paper on the development of an HPLC method for the related compound 2-(chloromethyl)-4-methyl quinazoline (CMQ) provides a detailed example of this process. researchgate.net The researchers systematically trialed different mobile phase compositions, including mixtures of acetonitrile with water and various buffers like ammonium acetate, to resolve the main peak from its impurities. researchgate.net This iterative process is essential to achieve a stable baseline and good peak separation. researchgate.net

An illustrative set of optimized chromatographic conditions, based on methods for similar compounds, is presented in the table below.

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.01 M Ammonium Acetate Buffer (pH adjusted) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-based gradient from low to high organic content |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection Wavelength | Based on UV maxima of the analyte (e.g., 243 nm or 330 nm) loesungsfabrik.denih.gov |

| Injection Volume | 10 µL |

| Diluent | Mobile phase or a mixture of acetonitrile and water |

Method Validation

Once an optimal HPLC method is developed, it must undergo rigorous validation to demonstrate its suitability for its intended purpose, as per ICH guidelines. researchgate.netekb.eg The validation process typically includes the assessment of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. loesungsfabrik.de This is demonstrated by the absence of interfering peaks at the retention time of the main analyte in blank and placebo chromatograms. loesungsfabrik.de

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. researchgate.net This is typically evaluated over a range of concentrations and a correlation coefficient of greater than 0.99 is generally required. researchgate.net

Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. loesungsfabrik.de It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix. loesungsfabrik.de

Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. loesungsfabrik.de It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. loesungsfabrik.de

Intermediate Precision (Inter-day precision): Expresses the within-laboratory variations, for example, on different days, or with different analysts or equipment. loesungsfabrik.de

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. loesungsfabrik.de The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. loesungsfabrik.de These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. loesungsfabrik.de

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. loesungsfabrik.de

The validation of the HPLC method for 2-(chloromethyl)-4-methyl quinazoline demonstrated that the method was specific, linear, accurate, and precise, with the levels of unknown and known impurities being below the ICH-stipulated limits of <0.1% and <0.15%, respectively. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Methylquinazoline Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key parameters that govern a molecule's structure and reactivity.

Density Functional Theory (DFT) has become a primary tool in the computational study of quinazoline (B50416) derivatives due to its favorable balance of accuracy and computational cost. sapub.orgimist.ma DFT methods are used to perform geometry optimizations to find the most stable three-dimensional structure of a molecule and to calculate a wide range of electronic properties. sapub.org For instance, studies on various quinazoline derivatives have employed DFT, often using the B3LYP functional with basis sets like 6-311G, to investigate their structure and reactivity. sapub.orgimist.ma These calculations are foundational for more advanced analyses, such as predicting spectroscopic features, reaction pathways, and potential biological interactions. tandfonline.comtandfonline.com The insights gained from DFT studies on related quinazolines provide a robust framework for understanding the electronic characteristics of 2-chloro-6-methylquinazoline.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. frontiersin.org A small energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. sapub.orgfrontiersin.org

In quinazoline systems, the HOMO is typically distributed over the quinazoline ring system, while the LUMO's distribution can be influenced by various substituents. sapub.org Analysis of the FMOs is an effective way to explain electronic transitions and reactivity within these molecules. sapub.org For example, in studies of different quinazolinone derivatives, the HOMO-LUMO energy gap was found to be a crucial parameter in describing their stability and reactivity. sapub.orgnih.gov

Table 1: Representative FMO Data for Quinazoline Derivatives from DFT Calculations Note: These data are for illustrative analogues, as specific values for this compound are not available in the cited literature.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| Quinazolinone Derivative 2 | - | - | 4.690 | B3LYP/6-311G(d,p) | sapub.org |

| Quinazolinone Derivative 5 | - | - | 1.522 | B3LYP/6-311G(d,p) | sapub.org |

| Hydrazo Glucosyl Quinazolinone 3b (cyclic) | - | - | 0.168 | B3LYP/6-311G(d,p) | researchgate.net |

| Peri-reactant precursor, RP2 | - | - | 3.414 | DFT | researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.deuba.ar This method provides detailed insights into intramolecular interactions, such as hyperconjugation, by analyzing the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.deacadpubl.eu

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting how it will interact with other species. sapub.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (rich in electrons), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. frontiersin.org

For quinazoline derivatives, MEP maps help identify the most reactive sites for molecular interactions. sapub.orgfrontiersin.org In this compound, the electronegative nitrogen atoms of the quinazoline ring and the chlorine atom at the C2 position would be expected to be regions of negative potential (red/yellow), making them likely sites for hydrogen bonding or coordination. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue), indicating potential electrophilic sites. frontiersin.orgmdpi.com

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational modeling is a powerful method for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for each step. researchgate.netnih.gov DFT calculations are frequently used to explore reaction pathways, providing a deeper understanding of reaction kinetics and thermodynamics. researchgate.net

For example, theoretical studies on the synthesis of quinazoline derivatives have used DFT to explore the cyclocondensation reaction mechanisms. researchgate.net These studies can compare different possible pathways, predicting the most favorable route and explaining the regioselectivity of a reaction in agreement with experimental results. researchgate.netnih.gov Such computational investigations can reveal the step-by-step process of bond formation and cleavage, providing a dynamic picture of the reaction that is often inaccessible through experimental means alone. researchgate.netresearchgate.net

Molecular Docking Simulations for Investigating Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is central to computer-aided drug design, as it helps to understand the binding modes and affinities of potential drug candidates. tandfonline.comresearchgate.net

Quinazoline derivatives are known to be potent inhibitors of various enzymes, particularly kinases like Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR). tandfonline.comfrontiersin.org Molecular docking studies have been extensively performed on quinazoline analogues to investigate their interactions with the active sites of these protein targets. tandfonline.comtandfonline.comfrontiersin.org These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the quinazoline scaffold and amino acid residues in the receptor's binding pocket. mdpi.comnih.gov For this compound, docking studies could predict its binding affinity and pose within a target kinase, providing a rational basis for its potential biological activity and guiding the design of more potent inhibitors.

Research Applications and Broader Impact in Chemical Biology

2-Chloro-6-methylquinazoline as a Key Building Block in the Synthesis of Complex Molecular Structures

This compound is a pivotal intermediate in the synthesis of diverse and complex molecular architectures, particularly in the realm of medicinal chemistry. The reactivity of the chlorine atom at the 2-position allows for its displacement by various nucleophiles, enabling the introduction of a wide range of functional groups and the construction of larger, more intricate molecules. This versatility has been harnessed in the development of compounds targeting various biological pathways.

One of the most significant applications of this scaffold is in the synthesis of kinase inhibitors. oncotarget.com The quinazoline (B50416) core is recognized as a "privileged structure" for targeting ATP-dependent kinases, with several FDA-approved kinase inhibitors featuring this framework. oncotarget.com The 6-methyl group can play a crucial role in modulating the selectivity and potency of these inhibitors. For example, in the design of inhibitors for human epidermal growth factor receptor 2 (HER2), the substituents at the C-6 position of the quinazoline ring have been shown to influence the selectivity over the epidermal growth factor receptor (EGFR). nih.gov

The synthesis of these complex molecules typically involves nucleophilic aromatic substitution (SNAr) reactions at the C-2 position. A variety of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chlorine atom, leading to a diverse library of substituted quinazolines. This straightforward functionalization makes this compound an attractive starting material for generating novel compounds for high-throughput screening and lead optimization in drug discovery programs.

An example of a synthetic transformation utilizing a related chloroquinazoline is the reaction of 4-chloro-7-fluoro-6-nitroquinazoline (B50361) with 3-ethynylaniline (B136080) in isopropanol, which proceeds via nucleophilic substitution to form the corresponding N-substituted quinazoline. google.com This type of reaction highlights the general reactivity of the chloro group on the quinazoline ring, which is directly applicable to this compound for the synthesis of complex derivatives.

Role of Quinazoline Scaffolds in the Development of Chemical Biology Research Probes

The quinazoline scaffold is instrumental in the development of chemical probes, which are essential tools for dissecting complex biological processes. These probes can be designed to interact with specific biomolecules, such as enzymes and receptors, allowing researchers to study their function in a cellular context.

Quinazoline derivatives have been extensively investigated as inhibitors of various enzymes, particularly protein kinases, which are key regulators of cellular signaling pathways. nih.gov The development of selective kinase inhibitors is a major focus in cancer research, and the quinazoline scaffold has proven to be a highly effective platform for this purpose. For instance, derivatives of 6-methylquinazolin-4(3H)-one have been identified as novel binders of bromodomain-containing protein 9 (BRD9), an epigenetic reader. researchgate.net

The general strategy for designing such inhibitors involves the synthesis of a library of quinazoline derivatives with diverse substituents at various positions of the ring system. These compounds are then screened for their ability to inhibit the target enzyme. The data from these screens provide valuable insights into the structure-activity relationships and guide the design of more potent and selective inhibitors.

The following table provides examples of quinazoline-based kinase inhibitors and their targets, illustrating the importance of this scaffold in enzyme inhibitor design.

| Compound Class | Target Kinase(s) | Reference |

| Anilinoquinazolines | EGFR, HER2 | nih.govnih.gov |

| 2-Aminoquinazoline (B112073) derivatives | mGluR5 (negative allosteric modulator) | nih.gov |

| Quinazoline-based multi-tyrosine kinase inhibitors | Receptor and non-receptor Tyrosine Kinases | nih.gov |

| 6-methylquinazolin-4(3H)-one derivatives | Bromodomain-containing protein 9 (BRD9) | researchgate.net |

Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective chemical probes and drug candidates. For quinazoline derivatives, SAR studies have revealed key structural features that govern their biological activity.

For instance, in the development of HER2 inhibitors, it was found that the aniline (B41778) moiety at the C-4 position and the substituents at the C-6 position of the quinazoline ring are critical for achieving high selectivity over EGFR. nih.gov Specifically, the introduction of a methyl group at the 6-position can influence the binding affinity and selectivity profile of the inhibitor.

A study on spautin-1 analogues, which are inhibitors of the never in mitosis A related kinase 4 (NEK4), highlighted several important SAR trends for quinazoline-based kinase inhibitors:

The presence of a secondary amine is crucial for activity.

The length of the linker between the quinazoline core and a phenyl group significantly impacts potency.

Halogen substitution on the phenyl group can be beneficial for activity, potentially through the formation of halogen bonds in the active site. mdpi.com

These SAR insights are invaluable for medicinal chemists in the iterative process of designing and optimizing quinazoline-based inhibitors and probes with desired biological activities.

Contribution to Methodological Advancements in Heterocyclic Chemistry and Organic Synthesis